molecular formula C21H23N3O B11570871 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B11570871
M. Wt: 333.4 g/mol
InChI Key: QSSIKWICFNUCSA-UHFFFAOYSA-N
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Description

4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form the benzimidazole core, followed by further functionalization to introduce the pyrrolidinone moiety . The reaction conditions often require the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction typically results in the corresponding reduced forms of the compound.

Scientific Research Applications

4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its specific combination of benzimidazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C21H23N3O/c1-15(2)13-24-19-11-7-6-10-18(19)22-21(24)16-12-20(25)23(14-16)17-8-4-3-5-9-17/h3-11,15-16H,12-14H2,1-2H3

InChI Key

QSSIKWICFNUCSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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